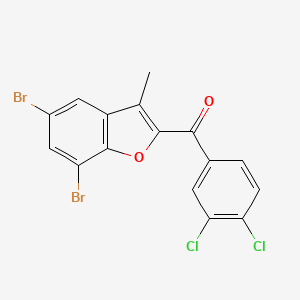

(5,7-二溴-3-甲基-1-苯并呋喃-2-基)(3,4-二氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

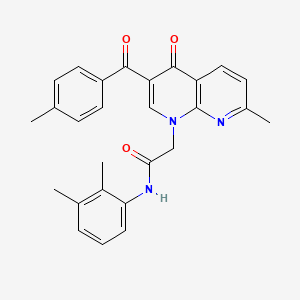

“(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound with the molecular formula C16H8Br2Cl2O2 . It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

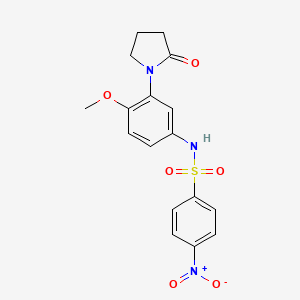

The molecular structure of this compound includes a benzofuran core, which is composed of fused benzene and furan rings . The 5 and 7 positions of the benzofuran core are substituted with bromine atoms, and the 2 position is linked to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 462.95. Other specific physical and chemical properties are not detailed in the retrieved sources.

科学研究应用

Natural Product Synthesis

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: serves as a valuable building block for the total synthesis of natural products containing benzofuran rings . Researchers have explored its use in constructing complex structures found in naturally occurring compounds. By strategically incorporating this key heterocycle during synthesis, chemists aim to access bioactive molecules with potential therapeutic properties.

Antimicrobial Agents

The benzofuran scaffold has emerged as a promising platform for developing antimicrobial agents. Substituted benzofurans exhibit notable activity against various pathogens. In particular, halogen or hydroxyl groups at the 4-position enhance antimicrobial efficacy . Researchers continue to explore derivatives based on this motif to combat antibiotic-resistant microbes.

Catalysis and Electrophilicity Enhancement

Consider the compound’s bromine atoms attached to nitrogen. In situ, these atoms release Br+ ions, which act as catalysts. This phenomenon significantly increases the electrophilicity of aldehydes, making it relevant in synthetic organic chemistry . Researchers investigate its potential as a catalyst in various reactions.

Anticancer Activity

Microwave-assisted synthesis of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone derivatives has yielded compounds evaluated for anticancer activity. These derivatives were tested against the human ovarian cancer cell line A2780 . The unique structural features of our compound may contribute to its potential as an anticancer agent.

未来方向

Benzofuran and its derivatives have emerged as important scaffolds with many biological properties, and considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for various therapies .

属性

IUPAC Name |

(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2Cl2O2/c1-7-10-5-9(17)6-11(18)16(10)22-15(7)14(21)8-2-3-12(19)13(20)4-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXRWQJPYSEXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)

![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2628826.png)